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Introduction

The Calcein AM cell viability assay is a highly sensitive and widely used method for
determining the viability of eukaryotic cells. This assay is based on the principle that only
metabolically active cells with intact cell membranes can convert the non-fluorescent, cell-
permeant Calcein AM (acetoxymethyl) into the intensely green fluorescent molecule, calcein.
[1][2] This conversion is catalyzed by intracellular esterases present in viable cells.[1][3] The
resulting calcein is a hydrophilic dye that is well-retained within the cytoplasm of living cells,
and its fluorescence intensity is directly proportional to the number of viable cells.[2][4] This
application note provides a detailed protocol for performing the Calcein AM assay in a 96-well
plate format for analysis with a fluorescence plate reader.

Principle of the Assay

Calcein AM is a lipophilic compound that can readily cross the membrane of living cells.[5]
Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups,
transforming the non-fluorescent Calcein AM into the highly fluorescent and membrane-
impermeant calcein.[1][3] Dead cells, lacking active esterases and membrane integrity, are
unable to convert Calcein AM or retain the fluorescent product, and therefore do not produce a
significant fluorescent signal.[6][7] The fluorescence can be measured using a fluorescence
plate reader with excitation and emission wavelengths of approximately 494 nm and 517 nm,
respectively.[3][6]
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Quantitative Data Summary

The following table summarizes key quantitative parameters for the Calcein AM assay. Optimal
conditions may vary depending on the cell type and experimental setup.
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Recommended .
Parameter Typical Value Notes
Range
) Store in small aliquots
Calcein AM Stock _
) 1 mM in anhydrous at -20°C, protected
Solution 1-5mM _
) DMSO from light and
Concentration ]
moisture.[4][6]
Optimal concentration
should be determined
empirically for each
. . : cell type.[4][6]
Calcein AM Working 2-5uMin PBS or )
1-10puM Suspension cells may

Concentration

serum-free medium

require lower
concentrations (~1
pM) than adherent
cells (~5 pM).[6]

Incubation time can

be optimized; longer

Incubation Time 15 - 60 minutes 30 minutes times may be needed
for some cell types.[3]
[8]
Incubation at 37°C is
Incubation Room Temperature or 37°C common to maintain
Temperature 37°C optimal cell health and
enzyme activity.[4][6]
Excitation Wavelength ~ ~485 - 495 nm 490 nm
Emission Wavelength ~515 - 530 nm 520 nm

Cell Seeding Density
(96-well plate)

1x103-5x10°

Varies by cell type
cells/mL

The optimal seeding
density should be
determined to ensure
the assay is within the

linear range.[8]
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Experimental Protocols
Reagent Preparation

e Calcein AM Stock Solution (1 mM):

Allow the vial of Calcein AM and anhydrous dimethyl sulfoxide (DMSQO) to warm to room

o

temperature before opening to prevent moisture condensation.[3]

o Dissolve the Calcein AM powder in high-quality, anhydrous DMSO to a final concentration
of 1 mM.[2][3] For example, add 50 pL of DMSO to a 50 pg vial of Calcein AM (MW ~995
g/mol).

o Vortex thoroughly to ensure the powder is completely dissolved.

o Store the stock solution in small, single-use aliquots at -20°C, protected from light.[5]
Avoid repeated freeze-thaw cycles.

e Calcein AM Working Solution (e.g., 2 pM):

o Immediately before use, dilute the 1 mM Calcein AM stock solution in a suitable buffer,
such as Phosphate-Buffered Saline (PBS) or a serum-free medium like Hanks' Balanced
Salt Solution (HBSS) with HEPES.[2][4]

o For a 2 uM working solution, you can perform a serial dilution or directly dilute the stock
solution. For example, add 10 pL of 1 mM Calcein AM stock solution to 5 mL of buffer.

o The working solution is susceptible to hydrolysis and should be used within a few hours of
preparation.[2]

Protocol for Adherent Cells
e Cell Seeding:

o Seed adherent cells in a black-walled, clear-bottom 96-well plate at a predetermined
optimal density.[2][8]

o Incubate the plate overnight in a humidified incubator (e.g., 37°C, 5% CO3) to allow for cell
attachment.[2]
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e Cell Treatment (Optional):

o If testing the effects of compounds, remove the culture medium and add fresh medium
containing the test compounds at various concentrations. Include appropriate vehicle
controls.

o Incubate for the desired treatment period.
e Staining:
o Carefully aspirate the culture medium from each well.

o Wash the cells once with 100 pL of PBS or another serum-free buffer to remove any
residual serum, which may contain esterase activity that can increase background
fluorescence.[4][5]

o Add 100 pL of the Calcein AM working solution to each well.[4]
o Incubate the plate for 15-60 minutes at 37°C, protected from light.[4]
e Fluorescence Measurement:

o Measure the fluorescence intensity using a microplate reader with excitation set to ~490
nm and emission to ~520 nm. It is recommended to read from the bottom for adherent
cells in clear-bottom plates.[8]

Protocol for Suspension Cells

o Cell Seeding and Treatment:
o Seed suspension cells in a black-walled, clear-bottom 96-well plate at an optimal density.
o If applicable, add test compounds and incubate for the desired duration.

e Staining:

o Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

[9]
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o Carefully aspirate the supernatant without disturbing the cell pellet.

o Wash the cells by resuspending the pellet in 100 puL of PBS or another serum-free buffer,
followed by another centrifugation and aspiration step. This wash step is crucial to remove
any interfering substances from the culture medium.

o Resuspend the cell pellet in 100 L of the Calcein AM working solution.

o Incubate the plate for 15-60 minutes at 37°C, protected from light.[9]

e Fluorescence Measurement:

o Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm
and emission at ~520 nm.

Mandatory Visualizations
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Caption: Mechanism of Calcein AM conversion in a live cell.
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Caption: Experimental workflow for the Calcein AM assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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